molecular formula C18H28O4 B1208776 5-O-Methylembelin CAS No. 56005-10-8

5-O-Methylembelin

Cat. No.: B1208776
CAS No.: 56005-10-8
M. Wt: 308.4 g/mol
InChI Key: KHBJLRRAMCJZLZ-UHFFFAOYSA-N
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Scientific Research Applications

5-O-Methylembelin has a wide range of applications in scientific research, including:

Mechanism of Action

5-O-Methylembelin inhibits PCSK9, IDLR, and SREBP2 mRNA expression . This inhibition could potentially disrupt cholesterol homeostasis, which is crucial for the growth and survival of certain cells .

Safety and Hazards

The safety data sheet for 5-O-Methylembelin indicates that it is intended for research use only . It should be handled under the supervision of a technically qualified individual .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Methylembelin typically involves the reaction of embelin with dimethyl sulfate. This process results in the methylation of embelin, producing this compound . The reaction conditions often include the use of a base such as potassium carbonate and an organic solvent like acetone.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 5-O-Methylembelin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its hydroquinone form.

    Substitution: Methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives of this compound.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its selective inhibition of SREBP-2 without affecting SREBP-1, making it a more targeted approach for regulating cholesterol metabolism.

Properties

IUPAC Name

2-hydroxy-5-methoxy-3-undecylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-11-12-14-17(20)15(19)13-16(22-2)18(14)21/h13,20H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBJLRRAMCJZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204577
Record name 5-O-Methylembelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-O-Methylembelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56005-10-8
Record name 2-Hydroxy-5-methoxy-3-undecyl-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56005-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-Methylembelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056005108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-Methylembelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-O-METHYLEMBELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3R9623BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-O-Methylembelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 96 °C
Record name 5-O-Methylembelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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